molecular formula C18H19NO3 B2990348 4-(Phenylcarbamoyl)phenyl pivalate CAS No. 692751-61-4

4-(Phenylcarbamoyl)phenyl pivalate

Cat. No.: B2990348
CAS No.: 692751-61-4
M. Wt: 297.354
InChI Key: ATLRNCINOQLXTE-UHFFFAOYSA-N
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Description

4-(Phenylcarbamoyl)phenyl pivalate is a synthetic organic compound characterized by a phenylcarbamoyl group linked to a pivalate ester moiety. The phenylcarbamoyl group contributes to hydrogen-bonding interactions with biological targets, while the pivalate (2,2-dimethylpropanoate) ester enhances lipophilicity and metabolic stability . Such compounds are often synthesized via nucleophilic acyl substitution or coupling reactions involving chlorosulfonyl or isocyanate intermediates, as seen in related sulfonamide and carbamate derivatives .

Properties

IUPAC Name

[4-(phenylcarbamoyl)phenyl] 2,2-dimethylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-18(2,3)17(21)22-15-11-9-13(10-12-15)16(20)19-14-7-5-4-6-8-14/h4-12H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATLRNCINOQLXTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Phenylcarbamoyl)phenyl pivalate typically involves the esterification of 4-(Phenylcarbamoyl)phenol with pivalic acid or its derivatives. One common method includes the use of pivaloyl chloride in the presence of a base such as pyridine to facilitate the esterification reaction . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl) can be employed to improve the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions: 4-(Phenylcarbamoyl)phenyl pivalate can undergo various chemical reactions, including:

    Oxidation: The phenylcarbamoyl group can be oxidized under specific conditions.

    Reduction: The compound can be reduced to its corresponding amine.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products:

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: The major product is the corresponding amine.

    Substitution: Various substituted esters or amides can be formed.

Scientific Research Applications

4-(Phenylcarbamoyl)phenyl pivalate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Phenylcarbamoyl)phenyl pivalate involves its interaction with specific molecular targets. The phenylcarbamoyl group can form hydrogen bonds and hydrophobic interactions with proteins, influencing their activity. The ester group can undergo hydrolysis, releasing pivalic acid, which can further interact with biological molecules .

Comparison with Similar Compounds

Key Compounds:

  • Ethyl 1-methyl-5-{[4-(pivaloyloxy)phenyl]sulfonamido}-1H-indole-3-carboxylate (7a): Combines a pivalate ester with a sulfonamide group.
  • 4-[(4-Oxocinnolin-1(4H)-yl)sulfonyl]phenyl pivalate (9a): Features a cinnoline-sulfonyl group attached to the pivalate ester, highlighting versatility in modifying the aromatic core for targeted biological interactions .
  • 2-(Trifluoromethyl)phenyl pivalate and 3-(Trifluoromethyl)phenyl pivalate: These analogs substitute the phenylcarbamoyl group with trifluoromethyl, significantly altering electronic properties and lipophilicity (logP increased by ~1.5 units compared to non-fluorinated analogs) .

Table 1: Structural Comparison of Pivalate Esters

Compound Substituent Molecular Weight Key Feature
4-(Phenylcarbamoyl)phenyl pivalate Phenylcarbamoyl ~317.3* Hydrogen-bonding capability
7a Sulfonamide-indole 496.5 Protease inhibition scaffold
9a Cinnoline-sulfonyl 386.4 Aromatic heterocycle addition
2-(Trifluoromethyl)phenyl pivalate Trifluoromethyl 246.2 Enhanced lipophilicity

*Estimated based on structural similarity.

Phenylcarbamoyl Derivatives

Key Compounds:

  • N-(Phenylcarbamoyl)-4-(4-phenylpiperazin-1-yl)-3-pyridinesulfonamide (15): Incorporates a phenylpiperazine group, broadening interactions with receptors.
  • Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate (SABA1): A sulfonamidobenzamide (SABA) core with a phenylcarbamoyl group exhibits antimicrobial activity (MIC: 0.45–0.9 mM against E. coli), suggesting the phenylcarbamoyl moiety enhances target binding .

Physicochemical and Spectral Properties

  • IR Spectroscopy : Phenylcarbamoyl derivatives show peaks at 1640–1680 cm⁻¹ (C=O stretch) and 1314–1138 cm⁻¹ (SO₂ symmetric/asymmetric stretching) .
  • NMR : Aromatic protons in pivalate esters resonate at δ 6.77–8.92 ppm, while pivalate methyl groups appear as singlets near δ 1.2–1.4 ppm .

Biological Activity

4-(Phenylcarbamoyl)phenyl pivalate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C15H17NO3
  • Molecular Weight : 273.30 g/mol

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, similar compounds have been shown to interact with various biological targets, including enzymes and receptors, leading to inhibition of specific pathways. For instance, phenyl esters have been reported to inhibit the ClpXP protease complex in Staphylococcus aureus, reducing virulence factor secretion while maintaining low cytotoxicity towards human cells .

Biological Activities

The biological activities of this compound can be categorized as follows:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures can inhibit bacterial growth. The inhibition of ClpXP has been linked to reduced virulence in bacteria, indicating potential applications in antibiotic development .
  • Anticancer Potential : Research into similar compounds has shown promise in inhibiting cancer cell proliferation. Specific derivatives have displayed cytotoxicity against various cancer cell lines while sparing normal cells.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of Staphylococcus aureus virulence
AnticancerCytotoxic effects on cancer cell lines
Enzyme InhibitionInhibition of ClpXP complex

Case Study: Inhibition of ClpXP

A study focused on the design of phenyl esters as inhibitors of the ClpXP protease complex demonstrated that modifications to the ester structure could enhance both stability and inhibitory potency. Compounds similar to this compound were found to significantly reduce the secretion of α-hemolysin, a key virulence factor in Staphylococcus aureus infections. The study highlighted the importance of structural features in determining the efficacy and specificity of these inhibitors .

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